Sequence-Level Differentiation: Four Residue Substitutions Distinguish Brevinin-1LT2 from Brevinin-1LT1
Brevinin-1LT2 carries four amino acid substitutions relative to brevinin-1LT1 within the first six N-terminal residues — Phe2, Gly3, Val5, and Leu6 replace Met2, Ala3, Ala5, and Ile6, respectively — shifting the N-terminal motif from FMGSAL to FFGSVL [1][2]. No other brevinin-1 family member from Hylarana latouchii shares this motif, establishing a sequence-defined identity that precludes the use of brevinin-1LT1 as a direct functional surrogate [1].
| Evidence Dimension | N-terminal sequence variation (positions 1-6) in full-length mature peptide |
|---|---|
| Target Compound Data | Brevinin-1LT2: FFGSVLKVAAKVLPAALCQIFKKC |
| Comparator Or Baseline | Brevinin-1LT1: FMGSALRIAAKVLPAALCQIFKKC |
| Quantified Difference | 4 out of 24 residues differ (16.7% divergence) clustered within the first 6 N-terminal positions |
| Conditions | Sequences deduced from cDNA clones; brevinin-1LT1 additionally confirmed by Edman degradation of HPLC-purified skin secretion peptide [1] |
Why This Matters
A 4-residue difference in the N-terminal anchor region is sufficient to alter membrane-binding kinetics, selectivity, and antimicrobial/hemolytic balance; procurement of identical sequence is mandatory to preserve the study’s intended structure-activity relationship (SAR) hypothesis.
- [1] Wang H, Yan X, Yu H, Hu Y, Yu Z, Zheng H, Chen Z, Zhang Z, Liu J. Isolation, characterization and molecular cloning of new antimicrobial peptides belonging to the brevinin-1 and temporin families from the skin of Hylarana latouchii (Anura: Ranidae). Biochimie. 2009 Apr;91(4):540-7. doi: 10.1016/j.biochi.2009.01.007. PMID: 19340924. View Source
- [2] DRAMP database, DRAMP01990 entry for Brevinin-1LT1 and DRAMP01991 entry for Brevinin-1LT2. Accessed 2026-05-05. View Source
